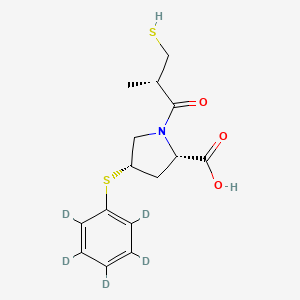

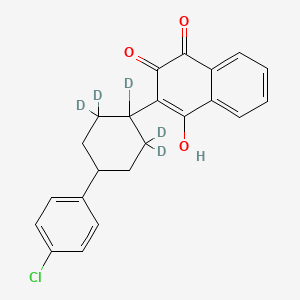

3-Chloro-2-hydroxypropyl dodecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

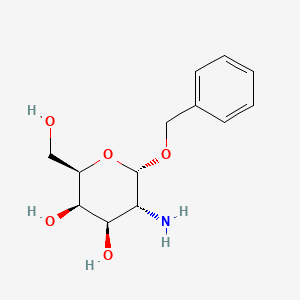

3-Chloro-2-hydroxypropyl dodecanoate, also known as 3-chloro-2-hydroxypropyl myristate, is a fatty acid ester that is widely used in the synthesis of drugs and other compounds. It is a colorless liquid that is soluble in water and has a low odor. It is used in a variety of applications, including as a surfactant, emulsifier, and solvent in the pharmaceutical and cosmetic industries.

Applications De Recherche Scientifique

Application in Epoxy Resins and Polymers : 3-Chloro-2-hydroxypropyl acetate, derived from a similar compound, is used in the production of various epoxy resins and reactive polymers. These are applied in coatings for metal, leather, paper, and wood (Yadav & Surve, 2013).

Improving Polyester Fabric Properties : Grafting polyester fabric with 3-chloro-2-hydroxypropyl acrylate, obtained from epichlorohydrin and acrylic acid, enhances fabric properties. This includes improvements in hygroscopicity, vapor permeability, color intensity, dyeing fastness, and antibacterial effects (Muresan et al., 2019).

Use in Surfactant Synthesis : 3-Chloro-N-(2-(dodecanoyloxy)ethyl)2-hydroxy-N,N-dimethylpropan-1-ammonium chloride, derived from a similar compound, is used in the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants. These surfactants exhibit excellent surface activity (Xu Qun, 2008).

Catalysis in Chemical Reactions : Hydrotalcite-type catalysts, using compounds like dodecanoic acid, facilitate the narrow-range oxyethylation of 1-dodecanol. This has implications for the synthesis of chemicals and materials (Kim et al., 2003).

Phase-Change Material for Energy Storage : Dodecanoic acid, closely related to 3-Chloro-2-hydroxypropyl dodecanoate, is explored as a potential phase-change material for thermal energy storage, particularly in solar thermal applications (Desgrosseilliers et al., 2013).

Biocompatibility Studies in Medical Research : Studies on hydroxyapatite nanoparticles modified with carboxylic acids like dodecanoic acid reveal insights into cellular uptake and biocompatibility, which is crucial for applications in gene and drug delivery (Chen et al., 2011).

Synthesis of Hydrophobic Calcium Carbonate Particles : The use of dodecanoic acid in the carbonation process for synthesizing hydrophobic calcium carbonate particles highlights its role in creating materials with specific surface properties (Wang et al., 2010).

Biosynthesis of Pheromone Components in Wildlife : The enzymatic conversion of dodecanoic acid to 3-hydroxydodecanoic acid in the uropygial glands of female mallard ducks demonstrates the role of similar compounds in the biosynthesis of pheromones (Kolattukudy & Rogers, 1987).

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of block copolymers . These copolymers can interact with various biological and chemical entities depending on their composition and structure .

Mode of Action

It is known to be used in the synthesis of block copolymers . In this process, it likely interacts with other monomers to form a polymer chain. The presence of the chloro group might allow for nucleophilic substitution reactions, contributing to the functionalization of the polymer .

Biochemical Pathways

As a component in the synthesis of block copolymers, it may indirectly influence biochemical pathways depending on the nature of the copolymer and its application .

Result of Action

Its role in the synthesis of block copolymers suggests that it contributes to the properties of these polymers, which can have various effects depending on their composition and application .

Action Environment

The action of 3-Chloro-2-hydroxypropyl dodecanoate, as a component in the synthesis of block copolymers, can be influenced by various environmental factors. These may include the presence of other reactants, temperature, solvent, and reaction time .

Analyse Biochimique

Biochemical Properties

3-Chloro-2-hydroxypropyl dodecanoate plays a significant role in biochemical reactions, particularly in the synthesis of surfactants and other functional materials. It interacts with various enzymes and proteins, facilitating the formation of hydrophilic and hydrophobic interactions. The hydroxyl group in this compound allows it to form hydrogen bonds with biomolecules, while the chloroalkyl group can participate in nucleophilic substitution reactions . These interactions are crucial for the compound’s role in modifying the surface properties of materials and enhancing their reactivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the permeability of cell membranes, thereby altering the transport of ions and molecules across the membrane . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity . The chloroalkyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can result in the activation or inhibition of specific signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into smaller molecules, which can have different effects on cellular function. Long-term studies have shown that the compound can cause persistent changes in cellular metabolism and gene expression, indicating its potential for long-term biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and metabolic processes, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular activity. High doses of this compound can result in cellular toxicity, oxidative stress, and damage to cellular structures .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in metabolic flux, affecting the levels of other metabolites in the cell . The interactions with specific enzymes and cofactors are crucial for the efficient metabolism of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound are influenced by its chemical properties, such as hydrophilicity and hydrophobicity . These factors determine the compound’s distribution within different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or lysosomes, where it exerts its biological effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .

Propriétés

IUPAC Name |

(3-chloro-2-hydroxypropyl) dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVZRWUXOBQZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662055 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20542-96-5 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

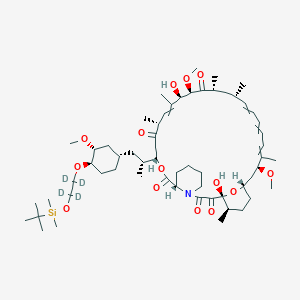

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)